molecular formula C11H12BrN5O B8390468 4-[2-(4-Bromo-imidazol-1-yl)-pyrimidin-4-yl]-morpholine

4-[2-(4-Bromo-imidazol-1-yl)-pyrimidin-4-yl]-morpholine

Cat. No.: B8390468
M. Wt: 310.15 g/mol
InChI Key: SEAKEKGYPPWMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Bromo-imidazol-1-yl)-pyrimidin-4-yl]-morpholine is a useful research compound. Its molecular formula is C11H12BrN5O and its molecular weight is 310.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN5O

Molecular Weight

310.15 g/mol

IUPAC Name

4-[2-(4-bromoimidazol-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C11H12BrN5O/c12-9-7-17(8-14-9)11-13-2-1-10(15-11)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2

InChI Key

SEAKEKGYPPWMQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)N3C=C(N=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-bromo-1-H-imidazole (0.8 g, 4.0 mmol) in anhydrous DMF (5.0 mmol) was added NaH (60% dispersion in mineral oil, 0.176 g, 4.4 mmol) in a portionwise fashion over 10 minutes. When gas evolution had ceased, 4-(2-Chloro-pyrimidin-4-yl)-morpholine (21)(0.79 g, 4.00 mmol) was added and the mixture heated under the influence of microwave radiation (120° C., 14 min, fixed hold time, pre-stirring 10 seconds, high absorption setting). Water (14 ml) was added to the reaction mixture which caused a precipitate to form. The precipitate was removed by filtration, washed with water (10 ml) and dried in a desiccator to give the title compound (1.17 g, 94.4%) in suitably clean form to be used without any further purification. m/z (LC-MS, ESP): 310 [M+H]+, R/T=3.79 mins
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.176 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
94.4%

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